![molecular formula C13H10F2O2 B2939223 [2-(3,4-Difluorophenoxy)phenyl]methanol CAS No. 478032-52-9](/img/structure/B2939223.png)

[2-(3,4-Difluorophenoxy)phenyl]methanol

カタログ番号 B2939223

CAS番号:

478032-52-9

分子量: 236.218

InChIキー: FVUVGZDCRKTCBH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

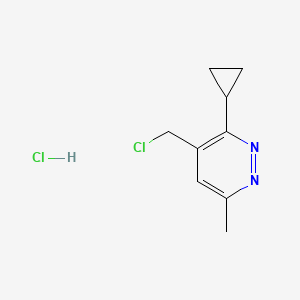

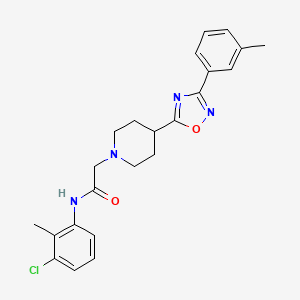

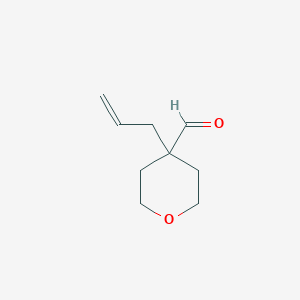

“[2-(3,4-Difluorophenoxy)phenyl]methanol” is a chemical compound with the molecular weight of 236.22 . Its IUPAC name is this compound . The InChI code for this compound is 1S/C13H10F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C13H10F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 . This indicates that the compound consists of 13 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 236.22 . More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用

Organic Synthesis and Catalysis

- Enantioselective Catalysis : (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, served as a catalyst for the enantioselective epoxidation of α,β-enones, producing epoxides with good yields and high enantioselectivities at room temperature (Jun Lu et al., 2008).

- Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives underwent a smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, yielding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with good yields and high selectivity in short reaction times (B. Reddy et al., 2012).

Material Science and Chemistry

- Lipid Dynamics and Membrane Studies : Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. Studies using small angle neutron scattering revealed that methanol accelerates lipid transfer and flip-flop kinetics in 1,2-dimyristoyl-sn-glycero-3-phosphocholine vesicles, which can influence the structure-function relationship in bilayers (Michael H. L. Nguyen et al., 2019).

- Antioxidant Activity Mechanisms : The kinetics and mechanisms of antioxidant activity using the DPPH· free radical method were explored, providing insights into the reaction mechanisms of antioxidants in methanol, a common solvent in these studies (V. Bondet et al., 1997).

Electrosynthesis and Electrochemistry

- Electrooxidation of Methanol : Research into the electrooxidation of methanol on polyaniline without dispersed catalyst particles indicated that methanol undergoes electrooxidation on polyaniline at concentrations higher than 1M, providing a basis for evaluating the catalytic efficiency of polyaniline towards methanol oxidation (K. R. Prasad et al., 2002).

Biological Conversion

- Biological Conversion of Methanol : Efforts to engineer Escherichia coli for converting methanol to specialty chemicals showed promising results. By incorporating a superior NAD-dependent methanol dehydrogenase and ribulose monophosphate pathway enzymes, E. coli could convert methanol into biomass components and the flavanone naringenin, demonstrating methanol's potential as a feedstock for biological production (W. B. Whitaker et al., 2017).

特性

IUPAC Name |

[2-(3,4-difluorophenoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUVGZDCRKTCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

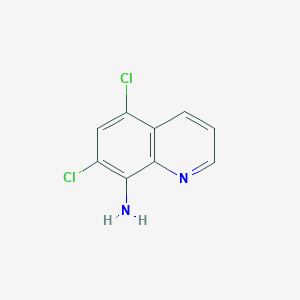

5,7-Dichloroquinolin-8-amine

36107-01-4

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2939142.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939144.png)

![2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939156.png)